molecular formula C8H14BrN B1587143 6-Bromo-2,2-dimethylhexanenitrile CAS No. 53545-96-3

6-Bromo-2,2-dimethylhexanenitrile

Cat. No. B1587143
CAS RN: 53545-96-3
M. Wt: 204.11 g/mol
InChI Key: BBBNHHFFABZOEK-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylhexanenitrile is an organic compound with the molecular formula C8H14BrN . It is a colorless liquid with a strong odor. It belongs to the class of compounds known as nitriles, which contain a cyano group (C≡N).


Synthesis Analysis

The synthesis of 6-Bromo-2,2-dimethylhexanenitrile can be achieved by reacting 1,4-Dibromobutane and Isobutyronitrile .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,2-dimethylhexanenitrile is represented by the linear formula Br(CH2)4C(CH3)2CN . The compound has a molecular weight of 204.11 g/mol .


Physical And Chemical Properties Analysis

6-Bromo-2,2-dimethylhexanenitrile has a density of 1.197 g/mL at 25°C (lit.) . It has a boiling point of 92 °C at 0.6 mm Hg (lit.) . The refractive index is n20/D 1.465 (lit.) .

Scientific Research Applications

Organic Building Blocks

6-Bromo-2,2-dimethylhexanenitrile is used as an organic building block in the synthesis of various chemicals . It is considered an important intermediate in the manufacture of different compounds.

Synthesis of Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry. It is used as an intermediate in the synthesis of various pharmaceuticals.

Synthesis of Agrochemicals

In addition to pharmaceuticals, 6-Bromo-2,2-dimethylhexanenitrile is also used in the synthesis of agrochemicals. These chemicals are essential for protecting crops from pests and diseases.

Anticancer Activity

Recent studies have focused on the anticancer activity of 6-Bromo-2,2-dimethylhexanenitrile. The compound’s potential in this field is currently being explored, which could lead to the development of new cancer treatments.

Treatment of Alzheimer’s Disease

6-Bromo-2,2-dimethylhexanenitrile has shown potential as a cholinesterase inhibitor for the treatment of Alzheimer’s disease. Cholinesterase inhibitors are drugs that prevent the breakdown of acetylcholine, a chemical messenger important for learning and memory, in the brain.

Analytical Methods

The compound can be detected and quantified using various analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These techniques are highly sensitive and can detect low concentrations of the compound in various samples.

Safety and Hazards

6-Bromo-2,2-dimethylhexanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

6-bromo-2,2-dimethylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN/c1-8(2,7-10)5-3-4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBNHHFFABZOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405069
Record name 6-Bromo-2,2-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2-dimethylhexanenitrile

CAS RN

53545-96-3
Record name 6-Bromo-2,2-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53545-96-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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